N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-21(2)16-11-9-14(10-12-16)6-5-13-19-17(22)18(23)20-15-7-3-4-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVFCFDIIMYUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of the intermediate, 3-(4-(dimethylamino)phenyl)propylamine, through the reaction of 4-(dimethylamino)benzaldehyde with a suitable reducing agent such as sodium borohydride.
Cyclopentylation: The intermediate is then reacted with cyclopentyl bromide in the presence of a base like potassium carbonate to introduce the cyclopentyl group.
Oxalamide Formation: Finally, the cyclopentylated intermediate is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The oxalamide moiety can form stable complexes with metal ions, potentially modulating enzymatic activities.
Comparison with Similar Compounds
Table 1: Structural and Predicted Physicochemical Properties of Selected Oxalamides
| Compound Name | N1 Substituent | N2 Substituent | Molecular Weight (g/mol)* | Predicted logP* | Potential Applications* |
|---|---|---|---|---|---|
| Target Compound | Cyclopentyl | 3-(4-(dimethylamino)phenyl)propyl | ~377.5 | 2.8 | Drug intermediates, polymers |
| N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | 2-hydroxypropyl | 3-(trifluoromethyl)phenyl | ~320.3 | 3.2 | Fluorinated polymers, agrochemicals |
| N1,N2-Dimethylcyclohexane-1,2-Diamine | Not applicable (diamine) | Not applicable (diamine) | ~142.2 | 1.5 | Ligands, catalysts |
| N1-BENZYL-N1-METHYLETHANE-1,2-DIAMINE | Benzyl-methyl | Ethane-1,2-diamine | ~178.3 | 2.0 | Coordination chemistry |
Key Observations:
Substituent Effects on Polarity: The target compound’s dimethylamino group increases polarity compared to the trifluoromethyl group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (). This may improve aqueous solubility but reduce membrane permeability.
Molecular Weight and Bulkiness :
- The target compound has the highest molecular weight (~377.5 g/mol) due to its bulky cyclopentyl and aromatic substituents. This could impact pharmacokinetics (e.g., absorption) in drug design.
Functional Group Diversity: Trifluoromethyl groups (in the analog) are strongly electron-withdrawing, favoring applications in fluorinated materials or herbicides.
Analogs like N1,N2-Dimethylcyclohexane-1,2-Diamine () are simpler diamines, often used in catalysis rather than as bioactive agents.
Biological Activity
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is an organic compound with notable biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H27N3O2
- Molecular Weight : 317.4 g/mol
- CAS Number : 954041-82-8
- Structural Features : The compound features a cyclopentyl group, a dimethylamino-substituted phenyl ring, and an oxalamide linkage, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Cyclopentyl Intermediate : The cyclopentyl group is prepared and attached to the oxalamide core.
- Attachment of Dimethylamino Phenyl Propyl Group : This moiety is synthesized separately before being coupled with the oxalamide core.
- Final Assembly : The final product is obtained through a series of chemical reactions that ensure the stability and purity of the compound.
Histone Deacetylase Inhibition
This compound has been identified as a potent and selective HDAC inhibitor. HDACs play crucial roles in gene expression regulation, and their inhibition can lead to significant anticancer effects.
- Anticancer Effects : In vitro studies indicate that this compound exhibits substantial anticancer activity against various cancer cell lines, particularly those associated with myelodysplastic syndromes .
The mechanism by which this compound exerts its effects involves:
- Binding to HDAC Enzymes : The compound binds to HDAC enzymes, leading to the accumulation of acetylated histones and altered gene expression profiles.
- Induction of Apoptosis : The modulation of gene expression can trigger apoptotic pathways in cancer cells, thereby inhibiting tumor growth.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | C18H27N3O2 | Similar structure; potential for different biological activity |
| N1-(3-chloro-4-fluorophenyl)-N2-(4-dimethylaminobenzene)oxalamide | C18H19ClFN3O2 | Contains chlorine; different pharmacological profile |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental settings:
- In Vitro Studies : Research indicates that this compound significantly reduces cell viability in cancer cell lines through HDAC inhibition.
- Animal Models : Preliminary animal studies suggest promising results in tumor reduction, warranting further investigation into its therapeutic potential .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's structure for enhanced potency and selectivity against specific HDAC isoforms.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization parameters in synthesizing N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide?
- Methodology : Synthesis typically involves:
- Intermediate amine formation : Reacting 4-(dimethylamino)benzaldehyde with 3-bromopropylamine via reductive amination to form 3-(4-(dimethylamino)phenyl)propylamine (Ev3).
- Oxalyl chloride coupling : Reacting the intermediate amine with cyclopentylamine using oxalyl chloride under anhydrous conditions at 0–5°C to minimize side reactions (Ev2, Ev3).
- Purification : Column chromatography or recrystallization to achieve >95% purity (Ev4).
- Optimization : Temperature control (0–5°C), solvent selection (e.g., dichloromethane for coupling), and stoichiometric ratios (1:1.2 amine-to-oxalyl chloride) are critical (Ev3, Ev4).
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm) (Ev2, Ev3).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 358.2) (Ev3, Ev4).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm (Ev4).
Q. What preliminary biological activities have been reported for this compound?
- HDAC Inhibition : Structural analogs (e.g., cyclopropyl derivatives) show histone deacetylase (HDAC) inhibition, suggesting potential anticancer activity (IC₅₀ ~2–5 µM in leukemia cell lines) (Ev20).
- Receptor Modulation : Dimethylamino and cyclopentyl groups may enhance lipophilicity, enabling blood-brain barrier penetration for neurological applications (Ev2, Ev20).
Advanced Research Questions
Q. How can reaction pathways (e.g., oxidation, substitution) be mechanistically analyzed for this compound?
- Oxidation Studies : Use hydrogen peroxide (3% v/v) in methanol at 25°C; monitor via TLC for ketone formation (Ev3).
- Substitution Reactions : React with NaNH₂ in THF to replace dimethylamino groups; track intermediates via LC-MS (Ev2, Ev4).
- Computational Modeling : Density Functional Theory (DFT) predicts reaction energy barriers (e.g., ΔG‡ for substitution ~15 kcal/mol) (Ev4).
Q. How can contradictions between solubility data and bioactivity be resolved?
- Contradiction Example : High lipophilicity (logP ~3.5) may reduce aqueous solubility but enhance membrane permeability.
- Resolution :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoformulations (Ev14).
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorobenzyl vs. methylbenzyl) to isolate solubility-independent effects (Ev14, Ev20).
Q. What advanced methods identify molecular targets (e.g., enzymes, receptors) for this compound?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD ~10⁻⁷ M for HDAC1) (Ev7).
- Thermal Shift Assay : Monitor protein stability changes upon ligand binding (ΔTm >2°C indicates strong interaction) (Ev17).
- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., HDAC isoforms) to confirm functional relevance (Ev20).
Q. How should comparative studies with structural analogs be designed?
- Key Variables :
- Substituent Effects : Replace cyclopentyl with cyclohexyl or benzyl groups to assess steric/electronic impacts (Ev14, Ev20).
- Biological Assays : Use standardized cytotoxicity (MTT) and enzyme inhibition assays (Ev20).
- Data Analysis : Multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity (Ev14).
Q. How can substituent modifications optimize pharmacological properties?
- Strategies :
- Fluorine Substitution : Introduce at the phenyl ring to enhance metabolic stability (Ev14).
- Polar Groups : Add hydroxyl or morpholine to improve solubility (logP reduction by ~1 unit) (Ev4, Ev14).
- Validation : Pharmacokinetic profiling (e.g., Cmax, t½) in rodent models (Ev20).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
